

physical and chemical properties of 6-(2,5-Difluorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-(2,5-Difluorophenyl)picolinic acid

Cat. No.: B1328098

[Get Quote](#)

An In-depth Technical Guide to 6-(2,5-Difluorophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,5-Difluorophenyl)picolinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique structural features, including the picolinic acid moiety known for its chelating properties and the difluorophenyl group that can modulate physicochemical and pharmacological properties, make it a valuable building block for the synthesis of novel compounds.^[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of **6-(2,5-Difluorophenyl)picolinic acid**, alongside detailed protocols for its characterization.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its fundamental identifiers and structure.

- Chemical Name: **6-(2,5-Difluorophenyl)picolinic acid**^[2]
- Synonyms: 6-(2,5-Difluorophenyl)pyridine-2-carboxylic acid^[2]

- CAS Number: 887983-00-8[\[2\]](#)
- Molecular Formula: C₁₂H₇F₂NO₂[\[2\]](#)
- Molecular Weight: 235.19 g/mol [\[2\]](#)[\[3\]](#)

The molecular structure, depicted below, consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 2,5-difluorophenyl group.

Caption: Chemical structure of **6-(2,5-Difluorophenyl)picolinic acid**.

Physical Properties

Precise experimental data for the physical properties of **6-(2,5-Difluorophenyl)picolinic acid** are not readily available in the public domain. However, we can infer likely characteristics based on its structure and data from analogous compounds, such as the parent picolinic acid and its isomers.

Property	Value (Predicted or by Analogy)	Source/Analogy
Appearance	White to off-white crystalline powder	[4] [5]
Melting Point	139-142 °C (for Picolinic Acid)	[5]
Boiling Point	~402.4 ± 45.0 °C (Predicted for isomer)	[6]
Solubility	Soluble in water, ethanol; sparingly soluble in non-polar organic solvents.	[1] [7] [8]
Density	~1.392 ± 0.06 g/cm ³ (Predicted for isomer)	[6]

Expert Insight: The difluorophenyl substitution is expected to increase the melting point and decrease the aqueous solubility compared to the parent picolinic acid due to increased

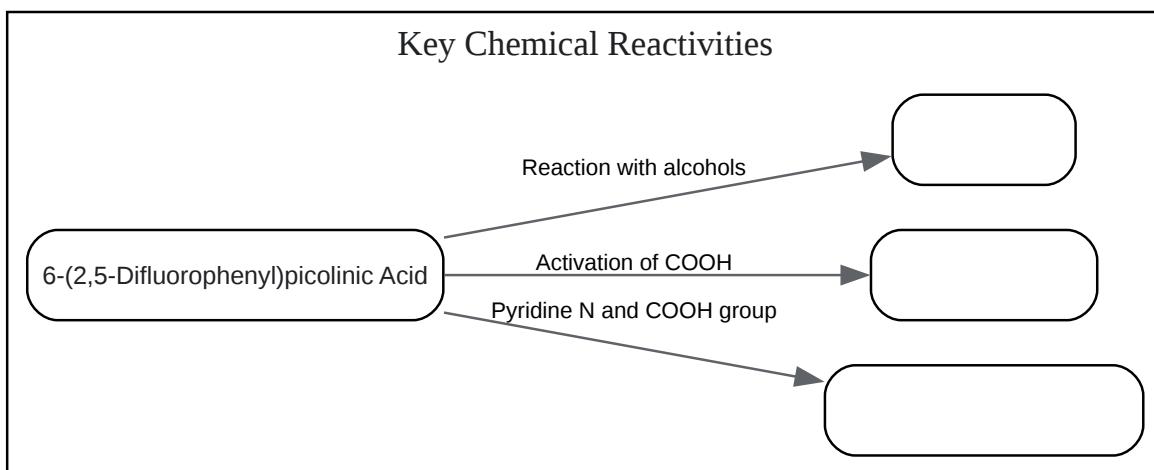
molecular weight and crystal lattice energy. The fluorine atoms can also engage in hydrogen bonding, which may influence its solubility in protic solvents.

Chemical Properties

The chemical behavior of **6-(2,5-Difluorophenyl)picolinic acid** is dictated by the interplay of its three key functional components: the pyridine ring, the carboxylic acid group, and the difluorophenyl substituent.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing its behavior in solution and biological systems. While the specific pKa for this compound is not documented, we can estimate it based on the parent picolinic acid.


Compound	pKa	Source
Picolinic Acid	1.07 (pyridinium ion), 5.32 (carboxylic acid)	[9][10]

Expert Insight: The electron-withdrawing nature of the difluorophenyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to picolinic acid. This is due to the inductive effect of the fluorine atoms, which stabilizes the carboxylate anion.

Reactivity and Stability

- Chelation: Picolinic acid and its derivatives are well-known bidentate chelating agents for various metal ions.^[1] The nitrogen atom of the pyridine ring and the carboxylate group can coordinate with metal centers, forming stable complexes. This property is crucial for its potential applications in catalysis and as a ligand in coordination chemistry.
- Amide Formation: The carboxylic acid group can readily undergo reactions to form amides, which is a common strategy in drug discovery to modify the properties of a lead compound.
^[11]

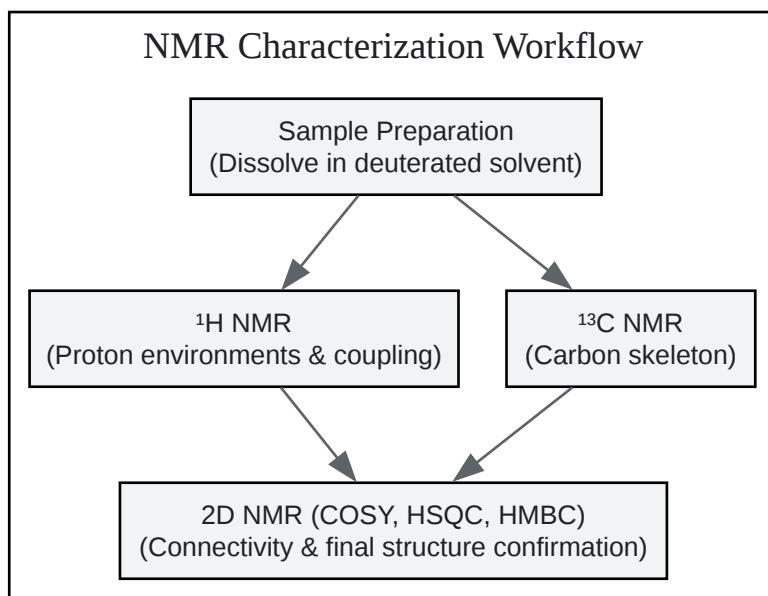
- Stability: The compound is expected to be stable under standard laboratory conditions. However, like many carboxylic acids, it may undergo decarboxylation at elevated temperatures. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to fully characterize its stability profile.[12]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **6-(2,5-Difluorophenyl)picolinic acid**.

Experimental Protocols for Characterization

The following protocols are standardized methodologies for the characterization of small organic molecules and are recommended for **6-(2,5-Difluorophenyl)picolinic acid**.


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds.

Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional proton NMR spectrum.
- Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-32 scans.
- Expected signals: Aromatic protons from both the pyridine and phenyl rings, and a broad singlet for the carboxylic acid proton (which may exchange with residual water in the solvent).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon-13 NMR spectrum.
 - Expected signals: Resonances for all 12 carbon atoms. The carbonyl carbon will be significantly downfield. The fluorine-coupled carbons will appear as doublets.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and phenyl rings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the two aromatic rings and the carboxylic acid group.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and can be adapted for quantification.

Step-by-Step Methodology:

- Column: A C18 reversed-phase column is a suitable starting point.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier is necessary to suppress the ionization of the carboxylic acid and achieve good peak shape. [\[13\]](#)[\[14\]](#)
- Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 254 nm).
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Perform serial dilutions to

establish a calibration curve for quantification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Step-by-Step Methodology:

- Ionization Source: Electrospray ionization (ESI) is suitable for this polar, acidic compound. Both positive and negative ion modes should be explored.
- Analysis:
 - Full Scan: To determine the accurate mass of the molecular ion ($[M+H]^+$ in positive mode or $[M-H]^-$ in negative mode).
 - MS/MS (Tandem Mass Spectrometry): To induce fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information, such as the loss of CO_2 from the carboxylic acid group.[\[2\]](#)

Safety and Handling

Based on available safety data sheets for **6-(2,5-Difluorophenyl)picolinic acid** and related compounds, the following safety precautions should be observed:

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[15\]](#)
- Handling:
 - Use in a well-ventilated area.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[\[15\]](#)
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.

- Wash hands thoroughly after handling.[[15](#)]
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[[15](#)]

Conclusion

6-(2,5-Difluorophenyl)picolinic acid is a compound with significant potential, meriting further investigation. While specific experimental data on its physical properties are limited, a strong understanding of its characteristics can be inferred from its structure and comparison with analogous compounds. The experimental protocols outlined in this guide provide a robust framework for its comprehensive characterization, enabling researchers to confidently utilize this molecule in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH₂PO₃H₂)₂ as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Picolinic acid | C₆H₅NO₂ | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 9. picolinic acid [chemister.ru]
- 10. Cas 98-98-6, Picolinic acid | lookchem [lookchem.com]

- 11. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. jddtonline.info [jddtonline.info]
- 13. helixchrom.com [helixchrom.com]
- 14. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 6-(2,5-Difluorophenyl)picolinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328098#physical-and-chemical-properties-of-6-2-5-difluorophenyl-picolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com